The synthesis of 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol typically involves the protection of the hydroxyl group of 2-aminopropan-3-ol using 4,4'-dimethoxytrityl chloride. The reaction conditions are critical for achieving high yields:
On an industrial scale, optimized reaction conditions are employed to enhance yield and purity. Automated synthesis equipment and continuous flow reactors may be utilized to streamline production processes .
The molecular structure of 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol can be described using various chemical representations:
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N
The structure features a central propanolamine moiety with a dimethoxytrityl group attached to the oxygen atom. This configuration provides both steric hindrance and electronic effects that influence its reactivity in subsequent chemical reactions .
1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol participates in several types of chemical reactions:
The mechanism of action for 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol primarily revolves around its role as a protecting group in chemical synthesis. In oligonucleotide synthesis, the dimethoxytrityl group protects the hydroxyl group from unwanted reactions during phosphoramidite coupling steps.
Upon treatment with an acid (e.g., trifluoroacetic acid), the dimethoxytrityl group can be cleaved off, regenerating the free hydroxyl group for further reactions. This reversible protection strategy is crucial for ensuring that specific functional groups remain intact during complex synthetic pathways .
The physical and chemical properties of 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 393.5 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require specific handling procedures due to its reactivity as a protecting agent .
1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol has several significant applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0